Rasagiline Mesylate

Description

Properties

IUPAC Name |

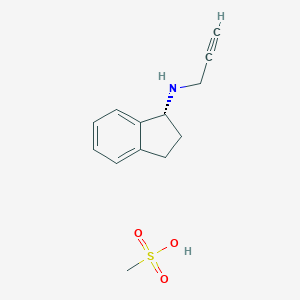

methanesulfonic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBJJCWRXSVHOQ-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C#CCN[C@@H]1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047848 | |

| Record name | Rasagiline mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161735-79-1 | |

| Record name | Rasagiline mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161735791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rasagiline mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PROPARGYL-1(R)-AMINOINDAN-MESYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RASAGILINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH8C2JI290 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis and Synthesis of Rasagiline Mesylate: A Technical Guide for Drug Development Professionals

Abstract

Rasagiline, a potent and selective irreversible monoamine oxidase-B (MAO-B) inhibitor, stands as a cornerstone in the therapeutic landscape of Parkinson's disease. This technical guide provides a comprehensive exploration of the discovery and synthetic evolution of its mesylate salt, tailored for researchers, scientists, and professionals in drug development. We will delve into the scientific rationale behind its discovery, detail the progression of its chemical synthesis from early-stage, low-yield methods to sophisticated, industrially scalable processes, and provide in-depth, actionable protocols. This guide is structured to offer not just a recitation of facts, but a causal narrative that illuminates the experimental choices and innovations that have shaped the manufacturing of this critical therapeutic agent.

Introduction: The Scientific Imperative for a Second-Generation MAO-B Inhibitor

The story of rasagiline is rooted in the quest for a more refined treatment for Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[1] This loss leads to a deficiency of the neurotransmitter dopamine, resulting in the hallmark motor symptoms of the disease. A key therapeutic strategy has been to enhance dopaminergic activity. One approach is through the inhibition of monoamine oxidase-B (MAO-B), an enzyme primarily responsible for the breakdown of dopamine in the brain.[1]

The first-generation selective MAO-B inhibitor, selegiline, while effective, presented certain limitations. Notably, it is metabolized in the body to l-amphetamine and l-methamphetamine, which can lead to undesirable sympathomimetic side effects. This created a clear clinical need for a second-generation MAO-B inhibitor with a cleaner pharmacological profile.

The discovery of rasagiline is credited to the collaborative efforts of Professor Moussa Youdim and his team at the Technion-Israel Institute of Technology, and Teva Pharmaceutical Industries.[2] Their research identified (R)-N-propargyl-1-aminoindan as a potent, selective, and irreversible inhibitor of MAO-B that is not metabolized to amphetamine-like substances.[3] The active (R)-enantiomer, rasagiline, demonstrated significant potential for not only symptomatic relief but also potential neuroprotective effects.[3] This discovery paved the way for the development of Azilect® (rasagiline mesylate), which received its first approvals in Europe and Israel in 2005, followed by the US in 2006.[2]

The Core Chemistry: Understanding Rasagiline's Structure and Mechanism

Rasagiline's efficacy stems from its unique chemical structure, featuring a propargylamine group attached to the chiral center of an aminoindan scaffold. The propargylamine moiety is the key to its mechanism of action, forming a covalent bond with the flavin cofactor of the MAO-B enzyme, leading to its irreversible inhibition.[1] This sustained inhibition of MAO-B results in increased levels of dopamine in the striatum, thereby alleviating the motor symptoms of Parkinson's disease.

The stereochemistry of the molecule is critical; the (R)-enantiomer is significantly more active as an MAO-B inhibitor than its (S)-counterpart. This high degree of stereoselectivity underscores the importance of enantiomerically pure synthesis in the manufacturing of the final drug product.

The Synthetic Journey: From Benchtop Discovery to Industrial Production

The synthesis of this compound has undergone significant evolution, driven by the need for higher yields, greater purity, and more cost-effective and environmentally sustainable processes suitable for large-scale production. The following sections detail the key synthetic strategies that have been employed.

The Foundational Approach: Racemic Synthesis and Chiral Resolution

Early synthetic routes to rasagiline involved the preparation of a racemic mixture of N-propargyl-1-aminoindan, followed by a classical resolution step to isolate the desired (R)-enantiomer.

A common starting material for this pathway is 1-indanone. The general synthetic sequence is as follows:

-

Formation of Racemic 1-Aminoindan: 1-indanone is converted to its oxime, which is then reduced to racemic 1-aminoindan.

-

N-Propargylation: The racemic 1-aminoindan is then alkylated with a propargyl halide (e.g., propargyl chloride or bromide) to yield racemic rasagiline.

-

Chiral Resolution: The racemic rasagiline is resolved using a chiral acid, such as L-tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization.

-

Liberation of the Free Base and Salt Formation: The desired diastereomeric salt is treated with a base to liberate the enantiomerically pure (R)-rasagiline free base, which is then reacted with methanesulfonic acid to form the stable mesylate salt.

Experimental Protocol: Racemic Synthesis and Resolution

Step 1: Synthesis of Racemic 1-Aminoindan from 1-Indanone

-

Materials: 1-indanone, hydroxylamine hydrochloride, sodium acetate, ethanol, water, Raney nickel (or other suitable reducing agent).

-

Procedure:

-

A solution of 1-indanone in ethanol is treated with hydroxylamine hydrochloride and sodium acetate in water.

-

The mixture is heated to reflux for a specified period to form 1-indanone oxime.

-

The oxime is isolated and then subjected to catalytic hydrogenation using Raney nickel under hydrogen pressure to yield racemic 1-aminoindan.

-

Step 2: N-Propargylation of Racemic 1-Aminoindan

-

Materials: Racemic 1-aminoindan, propargyl chloride (or bromide), potassium carbonate, acetonitrile.

-

Procedure:

-

Racemic 1-aminoindan is dissolved in acetonitrile.

-

Potassium carbonate is added as a base, followed by the dropwise addition of propargyl chloride.

-

The reaction mixture is heated at 60°C for 16 hours.[4]

-

After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield crude racemic rasagiline.

-

Step 3: Chiral Resolution with L-Tartaric Acid

-

Materials: Crude racemic rasagiline, L-tartaric acid, isopropanol, methanol.

-

Procedure:

-

The crude racemic rasagiline is dissolved in isopropanol.

-

A solution of L-tartaric acid in isopropanol is added to the rasagiline solution.

-

The mixture is heated to reflux and then allowed to cool, leading to the precipitation of di-(R)-(+)-N-propargyl-1-aminoindan)-L-tartrate.

-

The diastereomeric salt is collected by filtration and can be further purified by recrystallization from a methanol/isopropanol mixture.[4]

-

Step 4: Formation of this compound

-

Materials: Di-(R)-(+)-N-propargyl-1-aminoindan)-L-tartrate, aqueous sodium hydroxide, toluene (or other suitable organic solvent), methanesulfonic acid, isopropanol.

-

Procedure:

-

The tartrate salt is suspended in a mixture of water and toluene.

-

The mixture is basified with an aqueous solution of sodium hydroxide to liberate the (R)-rasagiline free base into the organic layer.

-

The organic layer is separated, washed, and the solvent is removed to yield the purified (R)-rasagiline base.

-

The base is dissolved in isopropanol and treated with methanesulfonic acid at an elevated temperature.

-

Upon cooling, this compound crystallizes and is collected by filtration.

-

Advancements in Synthesis: Enantioselective Approaches

While effective, the classical resolution approach is inherently inefficient, as it discards half of the material (the undesired (S)-enantiomer). To address this, more advanced, enantioselective synthetic methods have been developed.

A more direct and efficient approach involves starting with the enantiomerically pure (R)-1-aminoindan. This key intermediate can be obtained through various methods, including the resolution of racemic 1-aminoindan or through asymmetric synthesis.

Chiral Resolution of 1-Aminoindan: Similar to the resolution of rasagiline, racemic 1-aminoindan can be resolved using a chiral acid. A variety of resolving agents have been investigated, including L(+)-aspartic acid, L(-)-malic acid, and (2R, 3R)-tartaric acid.[5] The choice of resolving agent and solvent system is crucial for achieving high diastereomeric purity and yield.

Asymmetric Synthesis of (R)-1-Aminoindan: More recently, biocatalytic methods employing transaminase enzymes have shown great promise for the direct asymmetric amination of 1-indanone to produce (R)-1-aminoindan with high enantioselectivity and yield.[6] This approach offers a greener and more efficient alternative to classical resolution.

Once enantiomerically pure (R)-1-aminoindan is obtained, it can be directly propargylated to yield (R)-rasagiline, which is then converted to the mesylate salt as previously described. This route significantly improves the overall efficiency of the synthesis by avoiding the loss of 50% of the material.

Experimental Protocol: Synthesis from (R)-1-Aminoindan

Step 1: N-Propargylation of (R)-1-Aminoindan

-

Materials: (R)-1-aminoindan, propargyl benzenesulfonate, aqueous sodium hydroxide, toluene.

-

Procedure:

-

A solution of (R)-1-aminoindan in toluene is treated with an aqueous solution of sodium hydroxide.

-

Propargyl benzenesulfonate is added, and the reaction is stirred at a controlled temperature (e.g., 15-20°C) for 2-4 hours.[4]

-

The organic layer containing (R)-rasagiline is separated, washed, and carried forward to the next step.

-

Step 2: Formation of this compound

-

Materials: (R)-rasagiline in toluene, methanesulfonic acid, isopropanol.

-

Procedure:

-

The toluene solution of (R)-rasagiline is concentrated.

-

Isopropanol is added, and the solution is heated.

-

Methanesulfonic acid is added dropwise to the heated solution.

-

The mixture is cooled to induce crystallization of this compound.

-

The product is isolated by filtration and dried.

-

A particularly elegant and efficient strategy is the chemoenzymatic dynamic kinetic resolution (DKR) of racemic 1-aminoindan. This process combines an enzymatic resolution with an in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired (R)-enantiomer derivative.

In a typical DKR process for rasagiline synthesis, a lipase, such as Candida antarctica lipase B (CALB), is used to selectively acylate the (R)-1-aminoindan in the presence of an acyl donor. Simultaneously, a metal catalyst (e.g., a palladium nanocatalyst) racemizes the remaining (S)-1-aminoindan, continuously feeding the enzymatic resolution.[7] The resulting (R)-N-acetyl-1-aminoindan can then be deacylated and propargylated to afford rasagiline.

dot

Caption: Chemoenzymatic Dynamic Kinetic Resolution for Rasagiline Synthesis.

Quality Control and Analytical Characterization

The rigorous quality control of this compound is paramount to ensure its safety and efficacy. A variety of analytical techniques are employed throughout the manufacturing process and for the final product release.

| Parameter | Analytical Method | Purpose |

| Identity | FTIR, NMR, Mass Spectrometry | Confirms the chemical structure of this compound. |

| Purity | HPLC, GC | Quantifies the amount of this compound and detects impurities. |

| Enantiomeric Purity | Chiral HPLC | Determines the percentage of the desired (R)-enantiomer and quantifies the (S)-enantiomer impurity. |

| Residual Solvents | GC-HS | Detects and quantifies any remaining solvents from the synthesis. |

| Water Content | Karl Fischer Titration | Measures the amount of water in the final product. |

| Salt Content | Titration or IC | Confirms the correct molar ratio of rasagiline to methanesulfonic acid. |

High-performance liquid chromatography (HPLC) is a particularly crucial tool, with validated methods used to assess both chemical and chiral purity.[8][9]

Conclusion and Future Perspectives

The journey of this compound from its rational design to a widely used therapeutic agent is a testament to the power of medicinal chemistry and process development. The evolution of its synthesis from classical resolution to more sophisticated enantioselective and chemoenzymatic methods highlights the continuous drive for efficiency, purity, and sustainability in pharmaceutical manufacturing.

For researchers and drug development professionals, a deep understanding of this synthetic evolution provides valuable insights into the challenges and opportunities in bringing a chiral drug to market. Future innovations in the synthesis of rasagiline and other chiral amines will likely focus on the development of even more efficient and environmentally benign catalytic systems, further streamlining the production of these life-changing medicines.

References

- 1. mansapublishers.com [mansapublishers.com]

- 2. Page loading... [guidechem.com]

- 3. Rasagiline | C12H13N | CID 3052776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]

- 5. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]

- 6. ajpamc.com [ajpamc.com]

- 7. researchgate.net [researchgate.net]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

Rasagiline Mesylate: A Multifaceted Approach to Neuronal Protection

An In-depth Technical Guide on its Core Mechanisms of Action

Abstract

Rasagiline Mesylate, clinically established for the management of Parkinson's disease, presents a compelling dual-faceted mechanism of action within neuronal cells. While its primary therapeutic benefit is derived from the potent, selective, and irreversible inhibition of monoamine oxidase B (MAO-B), a significant body of evidence reveals a robust neuroprotective profile that is independent of this canonical pathway. This guide delves into the intricate molecular interactions and signaling cascades modulated by Rasagiline, offering a comprehensive view for researchers and drug development professionals. We will explore its profound effects on mitochondrial integrity, the modulation of apoptotic machinery through the Bcl-2 protein family, and the activation of pro-survival signaling pathways such as PKC and Akt/Nrf2. The central role of its N-propargylamine moiety as the pharmacophore for these neuroprotective effects will be highlighted. This document synthesizes field-proven insights with detailed experimental methodologies to provide a thorough understanding of Rasagiline's function in promoting neuronal survival.

The Canonical Mechanism: Selective and Irreversible Inhibition of Monoamine Oxidase B (MAO-B)

The foundational mechanism of Rasagiline's therapeutic efficacy in Parkinson's disease lies in its function as a highly potent and selective irreversible inhibitor of MAO-B.[1][2][3]

-

Role of MAO-B: Located on the outer mitochondrial membrane, MAO-B is a key enzyme in the catabolism of dopamine, particularly within the striatum of the brain.[2][4] In Parkinson's disease, the progressive loss of dopaminergic neurons leads to a dopamine deficit.[2][5] The activity of MAO-B further depletes the remaining dopamine and contributes to oxidative stress through the production of hydrogen peroxide (H₂O₂) as a byproduct.[6]

-

Irreversible Inhibition: Rasagiline's propargylamine group is crucial for its primary action.[1] It forms a covalent, irreversible bond with the N5 of the flavin adenine dinucleotide (FAD) cofactor at the active site of the MAO-B enzyme.[1][3][7] This permanent inactivation means that enzymatic activity can only be restored through the de novo synthesis of the MAO-B enzyme, a process that can take weeks, allowing for a persistent effect and once-daily dosing.[2][4]

-

Therapeutic Consequence: By inhibiting MAO-B, Rasagiline effectively decreases the breakdown of dopamine in the synaptic cleft, thereby increasing its availability and helping to restore dopaminergic balance.[2] This action alleviates the characteristic motor symptoms of Parkinson's disease.[2] At therapeutic doses, Rasagiline exhibits high selectivity for MAO-B over MAO-A, minimizing the risk of hypertensive crises associated with non-selective MAO inhibitors.[3]

Caption: Rasagiline irreversibly inhibits MAO-B, preventing dopamine breakdown.

Neuroprotection: Mechanisms Beyond MAO-B Inhibition

A compelling aspect of Rasagiline's pharmacology is its ability to confer neuroprotection through mechanisms that are distinct from MAO-B inhibition.[2][5] This has been demonstrated in studies where its S-isomer, TVP1022, a significantly weaker MAO inhibitor, exhibits comparable neuroprotective activity.[8][9] These effects are largely attributed to the propargylamine moiety within Rasagiline's structure.[8][9][10]

Mitochondrial Fortification and Anti-Apoptotic Regulation

Mitochondria are central to cell survival and death, and their dysfunction is a hallmark of neurodegenerative diseases.[8][9] Rasagiline exerts profound protective effects by directly targeting mitochondrial apoptotic pathways.

-

Stabilizing Mitochondrial Integrity: Rasagiline has been shown to prevent the opening of the mitochondrial permeability transition pore (mPTP).[8][9] The opening of the mPTP is a critical event in the intrinsic apoptotic pathway, leading to the collapse of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases. Rasagiline and selegiline have been found to dose-dependently inhibit mitochondrial Ca²⁺ efflux through the mPTP, which is an initial signal in the mitochondrial apoptotic cascade.[11][12]

-

Modulating the Bcl-2 Protein Family: The Bcl-2 family of proteins are key regulators of apoptosis. Rasagiline shifts the balance towards cell survival by:

-

Interacting with BAG Family Proteins: Recent studies suggest a novel pathway involving Bcl-2-associated athanogene (BAG) family proteins. In a mouse model of Parkinson's disease, Rasagiline treatment led to an increase in BAG2 and BAG5 proteins, which are associated with neuroprotection.[15][16]

-

Inhibiting the Caspase Cascade: By stabilizing mitochondria and modulating Bcl-2 proteins, Rasagiline prevents the activation of downstream executioner caspases, such as pro-caspase-3, and inhibits the cleavage of poly(ADP-ribose) polymerase (PARP).[10][13]

Activation of Pro-Survival Signaling Cascades

Rasagiline initiates intracellular signaling pathways that actively promote neuronal survival and resilience.

-

Protein Kinase C (PKC) Pathway: Rasagiline stimulates the phosphorylation of PKC, which is involved in its cell survival activity.[10][13] The activation of the PKC pathway is directly linked to the regulation of the Bcl-2 family, creating a synergistic anti-apoptotic effect.[8][9][10] For instance, the neuroprotective actions of Rasagiline, including the inhibition of caspase-3 activation and the regulation of Bad levels, can be reversed by PKC inhibitors.[10][13]

-

Akt/Nrf2 Signaling Pathway: In models of ischemic insult, Rasagiline has been shown to increase the phosphorylation of protein kinase B (Akt).[17][18] Activated Akt promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master transcription factor for antioxidant response.[17][18] This leads to the increased transcription of phase II antioxidant enzymes, including heme oxygenase-1 (HO-1) and catalase, bolstering the cell's defense against oxidative stress.[17][18]

Enhancement of Antioxidant Defenses and Neurotrophic Factors

Beyond activating the Nrf2 pathway, Rasagiline directly enhances the cellular antioxidant machinery.

-

Increased Antioxidant Enzyme Activity: Chronic treatment with Rasagiline has been shown to significantly increase the activity of key antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, in dopaminergic regions of the brain.[17][19]

-

Induction of Neurotrophic Factors: The drug promotes the expression of pro-survival neurotrophic factors, notably Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF), which support neuronal growth, differentiation, and survival.[10][13][20]

Caption: Rasagiline's neuroprotective signaling cascades promoting cell survival.

Summary of Molecular Effects

The multifaceted actions of Rasagiline on neuronal cells can be summarized by its key molecular interactions and their ultimate cellular consequences.

| Molecular Target / Pathway | Action of Rasagiline | Cellular Consequence | Reference |

| Monoamine Oxidase B (MAO-B) | Irreversible Inhibition | ↑ Dopamine levels, ↓ Oxidative Stress | [1][2][3] |

| Mitochondrial Permeability Transition Pore (mPTP) | Inhibition of Opening | ↓ Ca²⁺ efflux, Mitochondrial stabilization, ↓ Cytochrome C release | [8][9][11] |

| Bcl-2 Family Proteins | ↑ Bcl-2, Bcl-xL; ↓ Bax, Bad | Inhibition of intrinsic apoptotic pathway | [10][13][14] |

| Caspase Cascade | Inhibition of Pro-caspase-3 activation | Prevention of apoptosis execution | [10][13] |

| Protein Kinase C (PKC) | Stimulation of Phosphorylation | Activation of pro-survival signaling, modulation of Bcl-2 family | [8][10][13] |

| Akt/Nrf2 Pathway | Activation via Phosphorylation | Upregulation of antioxidant enzyme gene expression | [17][18] |

| Antioxidant Enzymes (SOD, Catalase) | Increased Activity/Expression | Enhanced detoxification of reactive oxygen species | [17][19] |

| Neurotrophic Factors (BDNF, GDNF) | Increased Expression | Enhanced neuronal support and survival | [10][20] |

Experimental Methodologies & Protocols

To validate the mechanisms described, specific, well-controlled experimental protocols are essential. The following sections provide step-by-step methodologies for assessing key aspects of Rasagiline's action in neuronal cell cultures (e.g., SH-SY5Y or primary neurons).

Protocol: In Vitro Assessment of MAO-B Inhibition

This protocol describes a fluorometric assay to quantify the inhibitory potency of Rasagiline on MAO-B activity.[6]

-

Principle: MAO-B catalyzes the oxidation of a substrate (e.g., Tyramine), producing H₂O₂. In the presence of Horseradish Peroxidase (HRP), H₂O₂ reacts with a fluorescent probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin), which can be measured. An inhibitor will reduce the rate of fluorescence generation.

-

Materials:

-

Human recombinant MAO-B (hMAO-B) enzyme

-

MAO-B Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)

-

This compound

-

MAO-B Substrate (e.g., Tyramine)

-

Horseradish Peroxidase (HRP)

-

Amplex Red (or equivalent fluorescent probe)

-

Positive Control Inhibitor (e.g., Selegiline)

-

DMSO

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Ex/Em ~530-560 nm / ~590 nm)

-

-

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Rasagiline in DMSO. Create a serial dilution in Assay Buffer to achieve a range of test concentrations (e.g., 10x final concentration).

-

Prepare a working solution of hMAO-B enzyme in Assay Buffer.

-

Prepare a substrate working solution containing Tyramine, HRP, and Amplex Red in Assay Buffer.

-

-

Assay Plate Setup:

-

Add 10 µL of the diluted Rasagiline solutions to the wells of the 96-well plate.

-

Include wells for a positive control (Selegiline) and a vehicle control (DMSO in assay buffer).

-

Add 50 µL of the hMAO-B enzyme solution to all wells.

-

-

Inhibitor Incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 40 µL of the substrate working solution to each well.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Normalize the rates to the vehicle control.

-

Plot the percent inhibition versus the logarithm of Rasagiline concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

-

Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) and flow cytometry to measure changes in ΔΨm. A decrease in TMRE fluorescence indicates mitochondrial depolarization, a hallmark of apoptosis.

-

Principle: TMRE is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria due to their negative membrane potential. Depolarized mitochondria fail to retain TMRE, resulting in a decreased fluorescence signal.

-

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

This compound

-

Apoptotic Inducer (e.g., MPP⁺, Staurosporine)

-

FCCP (a mitochondrial uncoupler, used as a positive control for depolarization)

-

TMRE dye

-

Cell culture medium, PBS, Trypsin-EDTA

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment:

-

Plate neuronal cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of Rasagiline for a specified time (e.g., 2-4 hours).

-

Introduce the apoptotic inducer (e.g., MPP⁺) to the relevant wells. Include vehicle controls, Rasagiline-only controls, and inducer-only controls.

-

In a separate well, treat cells with FCCP for 15-30 minutes prior to staining as a positive control for depolarization.

-

-

TMRE Staining:

-

Following treatment, add TMRE to the culture medium at a final concentration of 20-100 nM.

-

Incubate for 20-30 minutes at 37°C, protected from light.

-

-

Cell Harvesting:

-

Gently wash the cells with warm PBS.

-

Harvest the cells using Trypsin-EDTA, then neutralize with complete medium.

-

Centrifuge the cells and resuspend the pellet in 500 µL of PBS.

-

-

Flow Cytometry:

-

Analyze the cells immediately on a flow cytometer (e.g., using a PE or equivalent channel).

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Gate on the main cell population to exclude debris.

-

Compare the geometric mean fluorescence intensity (MFI) of TMRE between the different treatment groups. A decrease in MFI indicates mitochondrial depolarization. Rasagiline's protective effect is demonstrated by a rescue (i.e., maintenance of a higher MFI) in the cells co-treated with the apoptotic inducer compared to the inducer alone.

-

-

Protocol: Evaluation of Apoptosis via Western Blot for Bcl-2 Family Proteins

This protocol quantifies the expression levels of key pro- and anti-apoptotic proteins from the Bcl-2 family.

-

Principle: Western blotting uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection using specific antibodies. This allows for the relative quantification of target protein expression.

-

Materials:

-

Treated neuronal cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-Actin as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Protein Extraction and Quantification:

-

Lyse treated cells with ice-cold RIPA buffer.

-

Clarify lysates by centrifugation and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and capture the signal using a chemiluminescence imaging system.

-

Perform densitometry analysis using software like ImageJ. Normalize the band intensity of the target protein (e.g., Bcl-2) to the loading control (β-Actin).

-

Repeat the process for other target proteins (e.g., Bax). Compare the relative protein expression levels across different treatment groups.

-

-

Caption: Experimental workflow for analyzing Bcl-2 protein expression via Western Blot.

Conclusion and Future Perspectives

This compound's mechanism of action in neuronal cells is a paradigm of dual functionality. It effectively enhances dopaminergic neurotransmission through the irreversible inhibition of MAO-B, directly addressing the symptomatic dopamine deficit in Parkinson's disease. Concurrently, and largely independent of this action, it activates a suite of powerful neuroprotective pathways. By fortifying mitochondrial function, rebalancing apoptotic regulators, and stimulating pro-survival signaling, Rasagiline promotes neuronal resilience against degenerative insults.

The discovery that the propargylamine moiety is a key driver of these neuroprotective effects has opened new avenues in drug development.[8][10] This understanding is paving the way for novel, multifunctional compounds that combine the properties of the propargyl group with other therapeutic modalities, such as iron chelation or cholinesterase inhibition, for the potential treatment of a wider range of neurodegenerative diseases.[9][10] Continued research into these intricate pathways will be crucial for unlocking the full therapeutic potential of Rasagiline and designing the next generation of neuroprotective agents.

References

- 1. Rasagiline - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoamine oxidase B inhibitors as neuroprotectants against Parkinson's disease [rasagiline.com]

- 6. benchchem.com [benchchem.com]

- 7. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel neuroprotective mechanism of action of rasagiline is associated with its propargyl moiety: interaction of Bcl-2 family members with PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rasagiline and selegiline suppress calcium efflux from mitochondria by PK11195-induced opening of mitochondrial permeability transition pore: a novel anti-apoptotic function for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rasagiline retards apoptosis via multiple protection mechanisms [rasagiline.com]

- 14. Rasagiline ( Agilect ) and the anti-apoptotic bcl-2 gene family [rasagiline.com]

- 15. Involvement of Bcl-2-associated athanogene (BAG)-family proteins in the neuroprotection by rasagiline - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Involvement of Bcl-2-associated athanogene (BAG)-family proteins in the neuroprotection by rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rasagiline Exerts Neuroprotection towards Oxygen-Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Rasagiline enhances superoxide dismutase and catalase activity [rasagiline.com]

- 20. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Neuroprotective Signaling Pathways of (R)-N-propargyl-1-aminoindan (Rasagiline)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the molecular mechanisms underlying the neuroprotective effects of (R)-N-propargyl-1-aminoindan (rasagiline), a potent, irreversible inhibitor of monoamine oxidase B (MAO-B) utilized in the management of Parkinson's disease. Beyond its established role in symptomatic relief through the potentiation of dopaminergic neurotransmission, a significant body of preclinical evidence illuminates rasagiline's capacity to engage a sophisticated network of signaling pathways that collectively thwart neurodegenerative processes. This document synthesizes current understanding, offering both mechanistic insights and practical, validated experimental workflows to empower further research and development in this critical area of neuropharmacology.

Introduction: The Dual-Action Profile of Rasagiline

Rasagiline's clinical efficacy in Parkinson's disease was initially attributed to its selective and irreversible inhibition of MAO-B, an enzyme responsible for the degradation of dopamine in the brain. By blocking this enzyme, rasagiline increases synaptic dopamine levels, thereby alleviating motor symptoms. However, extensive research has revealed a compelling second dimension to its pharmacological profile: a robust neuroprotective capacity that is, in part, independent of MAO-B inhibition. This neuroprotection stems from the molecule's propargylamine moiety, which is instrumental in activating a cascade of intracellular signaling events that promote neuronal survival and resilience.

This guide will dissect the core signaling pathways modulated by rasagiline, providing a granular view of its molecular targets and the subsequent cellular responses. We will explore its influence on pro-survival kinase cascades, the regulation of apoptotic machinery, and the enhancement of antioxidant defenses.

The PI3K/Akt Survival Pathway: A Central Hub for Rasagiline's Neuroprotective Action

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a cornerstone of neuronal survival, and a primary target of rasagiline's neuroprotective effects. Activation of this pathway is a critical event in shielding neurons from a variety of insults, including oxidative stress and excitotoxicity.

Rasagiline has been demonstrated to induce the phosphorylation and subsequent activation of Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates a multitude of downstream targets, orchestrating a pro-survival cellular program. One of the most critical downstream effectors is the Bcl-2 family of proteins.

Modulation of the Bcl-2 Family: Tipping the Balance Towards Survival

The Bcl-2 family of proteins comprises both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these opposing factions is a key determinant of a cell's fate. Rasagiline, through Akt activation, promotes the phosphorylation of the pro-apoptotic protein Bad. Phosphorylated Bad is sequestered in the cytoplasm by 14-3-3 proteins, preventing it from interacting with and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane. This action preserves mitochondrial integrity and prevents the release of cytochrome c, a critical step in the intrinsic apoptotic cascade.

Furthermore, rasagiline has been shown to upregulate the expression of Bcl-2 itself, further tilting the cellular balance towards survival.

Caption: Rasagiline-induced activation of the PI3K/Akt pathway.

The MAPK/ERK Pathway: Promoting Pro-Survival Gene Expression

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical pro-survival cascade engaged by rasagiline. Similar to the PI3K/Akt pathway, the MAPK/ERK cascade is activated by a variety of growth factors and neurotrophic stimuli, and it plays a pivotal role in promoting neuronal survival and plasticity.

Rasagiline treatment leads to the phosphorylation and activation of ERK1/2. Activated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors such as the cyclic AMP response element-binding protein (CREB). Activated CREB then binds to the promoter regions of target genes, driving the expression of proteins involved in neuronal survival and function, including Bcl-2 and brain-derived neurotrophic factor (BDNF).

Upregulation of Antioxidant Defenses

Oxidative stress is a major contributor to neurodegeneration. Rasagiline enhances the cellular antioxidant defense system through multiple mechanisms. It has been shown to increase the expression and activity of key antioxidant enzymes, including superoxide dismutase (SOD) and catalase. These enzymes play a crucial role in detoxifying reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.

Experimental Workflows for Interrogating Rasagiline's Neuroprotective Pathways

To rigorously investigate the signaling pathways modulated by rasagiline, a combination of cell-based assays and molecular biology techniques is essential. The following protocols provide a validated framework for these studies.

Cell Culture and Treatment

A common and effective model for these investigations is the use of human neuroblastoma cell lines, such as SH-SY5Y, which can be differentiated into a more neuron-like phenotype.

Protocol:

-

Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.

-

For differentiation, plate cells at a low density and treat with 10 µM all-trans-retinoic acid for 5-7 days.

-

Induce apoptosis using a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+.

-

Pre-treat cells with varying concentrations of rasagiline (e.g., 1 µM, 10 µM, 100 µM) for a specified period (e.g., 24 hours) prior to the addition of the neurotoxin.

Western Blotting for Pathway Activation

Western blotting is the gold-standard technique for assessing the phosphorylation status and expression levels of key signaling proteins.

Protocol:

-

Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on a 10-12% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

Total ERK1/2

-

Bcl-2

-

Bax

-

β-actin (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software.

Caption: A typical workflow for Western blot analysis.

Cell Viability Assays

To quantify the neuroprotective effects of rasagiline, cell viability assays are essential. The MTT assay is a widely used colorimetric assay that measures metabolic activity.

Protocol:

-

Plate cells in a 96-well plate and treat as described in section 5.1.

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the control (untreated) cells.

Table 1: Representative Data from a Cell Viability Assay

| Treatment Group | Cell Viability (% of Control) |

| Control | 100 ± 5.2 |

| 6-OHDA (100 µM) | 45 ± 3.8 |

| Rasagiline (10 µM) + 6-OHDA | 78 ± 4.5 |

| Rasagiline (100 µM) + 6-OHDA | 92 ± 5.1 |

Conclusion and Future Directions

(R)-N-propargyl-1-aminoindan (rasagiline) represents a paradigm of a dual-action neuroprotective agent. Its ability to modulate multiple, interconnected signaling pathways, including the PI3K/Akt and MAPK/ERK cascades, and to bolster antioxidant defenses, underscores its therapeutic potential beyond symptomatic relief in Parkinson's disease. The experimental frameworks detailed in this guide provide a robust starting point for researchers seeking to further unravel the intricate molecular mechanisms of rasagiline and to identify novel targets for neuroprotective drug development.

Future research should focus on elucidating the upstream molecular targets of rasagiline that initiate these pro-survival signaling events. Additionally, exploring the interplay between rasagiline's MAO-B inhibitory activity and its neuroprotective signaling in more complex in vivo models will be crucial for a comprehensive understanding of its therapeutic benefits.

An In-Depth Technical Guide to Investigating Rasagiline Mesylate's Impact on Mitochondrial Function In Vitro

Foreword for the Researcher

This guide is designed for researchers, scientists, and drug development professionals investigating the neuroprotective mechanisms of Rasagiline Mesylate, with a specific focus on its role in preserving mitochondrial integrity. We move beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices and to equip you with robust, self-validating protocols. The information presented herein is grounded in established scientific literature to ensure technical accuracy and to empower your research endeavors.

Introduction: The Mitochondrion as a Central Hub in Neurodegeneration and the Promise of this compound

Mitochondria are far more than the simple "powerhouses" of the cell; they are critical regulators of cellular life and death. In the context of neurodegenerative diseases such as Parkinson's disease, mitochondrial dysfunction is a key pathological feature. This dysfunction manifests as impaired energy production, increased oxidative stress, and the initiation of apoptotic cell death pathways, ultimately leading to neuronal loss.

This compound, a potent, irreversible inhibitor of monoamine oxidase-B (MAO-B), has demonstrated significant neuroprotective effects that extend beyond its primary mechanism of increasing dopamine levels.[1][2] A substantial body of evidence points to the mitochondrion as a primary target for Rasagiline's therapeutic action.[1][3] This guide will dissect the intricate relationship between this compound and mitochondrial function, providing both the theoretical framework and the practical methodologies to investigate these effects in an in vitro setting. A key aspect of Rasagiline's neuroprotective capability is attributed to its propargylamine moiety, which appears to act independently of MAO-B inhibition.[4][5][6]

Core Mechanisms of Rasagiline's Mitochondrial Modulation

Rasagiline's influence on mitochondria is multifaceted, involving the regulation of key apoptotic proteins and the stabilization of mitochondrial membrane integrity. The following diagram illustrates the proposed signaling pathways through which Rasagiline exerts its protective effects on mitochondria.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rasagiline and the mitochondria [rasagiline.com]

- 4. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel neuroprotective mechanism of action of rasagiline is associated with its propargyl moiety: interaction of Bcl-2 family members with PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Regulation of Dopamine Metabolism by Rasagiline Mesylate

Authored for Researchers, Scientists, and Drug Development Professionals

Foundational Principles: Dopamine Synthesis, Signaling, and Catabolism in the Central Nervous System

Dopamine (DA), a catecholamine neurotransmitter, is fundamental to motor control, motivation, reward, and cognitive function. Its dysregulation is a hallmark of several neurological and psychiatric disorders, most notably Parkinson's disease (PD). The lifecycle of dopamine in the nigrostriatal pathway begins with its synthesis from the amino acid L-tyrosine, which is converted to L-DOPA by tyrosine hydroxylase, and subsequently to dopamine by DOPA decarboxylase.

Once synthesized, dopamine is packaged into synaptic vesicles. Upon neuronal firing, it is released into the synaptic cleft, where it activates postsynaptic D1 and D2 receptors to propagate signaling. The termination of this signal is primarily achieved through reuptake into the presynaptic terminal via the dopamine transporter (DAT). Once back in the presynaptic neuron, dopamine is either re-packaged into vesicles or catabolized by a family of enzymes known as monoamine oxidases (MAO).[1]

Parkinson's disease is characterized by the progressive loss of these dopaminergic neurons in the substantia nigra pars compacta, leading to a profound dopamine deficiency in the striatum.[2][3] This deficiency manifests as the classic motor symptoms of PD: bradykinesia, rigidity, resting tremor, and postural instability.[2][4] Therapeutic strategies, therefore, aim to restore dopaminergic tone. One key strategy is to inhibit the metabolic breakdown of dopamine, thereby increasing its synaptic availability.[2][5]

Monoamine Oxidase-B (MAO-B): The Primary Catalyst for Dopamine Degradation

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines.[3] They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[5] While MAO-A is primarily involved in the metabolism of serotonin and norepinephrine, MAO-B is the key enzyme for dopamine catabolism in the human brain, particularly in the striatum.[3][6]

In the metabolic process, MAO-B converts dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC).[4] This process not only inactivates dopamine but also generates hydrogen peroxide (H₂O₂) as a byproduct, a reactive oxygen species (ROS) that contributes to oxidative stress. In the context of Parkinson's disease, where dopaminergic neurons are already vulnerable, this enzyme-driven oxidative stress is thought to exacerbate neurodegeneration.[7] As dopaminergic neurons are lost, the relative importance of dopamine metabolism by MAO-B in surrounding glial cells increases, making it a critical therapeutic target.[1]

Rasagiline Mesylate: A Potent and Selective Irreversible Inhibitor of MAO-B

Rasagiline, chemically known as N-propargyl-1(R)-aminoindan, is a second-generation, potent, and highly selective irreversible inhibitor of MAO-B.[4][8][9] Its mechanism of action is central to its efficacy in managing Parkinson's disease.

Mechanism of Irreversible Inhibition

Rasagiline's propargylamine structure is key to its function. It acts as a "suicide inhibitor." Rasagiline binds to the active site of the MAO-B enzyme, where it forms a covalent adduct with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor.[10] This covalent bond permanently inactivates the enzyme.[3] The enzymatic activity can only be restored through the de novo synthesis of new MAO-B enzyme molecules, a process that can take several weeks.[3][4] This irreversible inhibition allows for a persistent therapeutic effect and supports a once-daily dosing regimen.[4]

Selectivity and Potency

Rasagiline exhibits high selectivity for MAO-B over MAO-A. It is reported to be 5 to 10 times more potent than the first-generation MAO-B inhibitor, selegiline.[8] In ex vivo studies on rat brain tissue, a single dose of rasagiline inhibited MAO-B at a concentration of 0.1 ± 0.01 mg/kg, compared to 6.48 ± 0.81 mg/kg for MAO-A inhibition, demonstrating its significant selectivity.[4] This selectivity is clinically crucial as it minimizes the inhibition of MAO-A in the gut and liver, which is responsible for metabolizing tyramine. This reduces the risk of the "cheese effect"—a hypertensive crisis that can occur with non-selective MAO inhibitors when tyramine-rich foods are consumed.[8][9]

| Parameter | Rasagiline | Selegiline |

| Inhibition Type | Irreversible | Irreversible |

| MAO-B Potency | High (3-15x > Selegiline)[4] | Moderate |

| MAO-B Selectivity | High | Moderate |

| Metabolites | Aminoindan (non-amphetamine)[4][8] | Amphetamine derivatives |

| Dosing | Once daily[4] | Once or twice daily |

Beyond Symptomatic Relief: The Neuroprotective Dimensions of Rasagiline

A compelling body of preclinical evidence suggests that rasagiline possesses neuroprotective properties that are independent of its MAO-B inhibitory action.[11][12][13] These effects are largely attributed to its propargylamine structure and its active metabolite, 1-aminoindan.[4][6][8]

Anti-Apoptotic Mechanisms

Apoptosis, or programmed cell death, is a key process in the degeneration of dopaminergic neurons in PD. Rasagiline has been shown to intervene in this process through several mechanisms:

-

Modulation of the Bcl-2 Family: Rasagiline upregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while downregulating pro-apoptotic proteins like Bax.[4][11][14] This shifts the cellular balance away from cell death and towards survival.

-

Mitochondrial Stabilization: It helps stabilize the mitochondrial membrane potential, which prevents the release of cytochrome c, a critical step in initiating the caspase cascade that executes apoptosis.[4]

-

Induction of Neurotrophic Factors: Rasagiline promotes the expression of pro-survival neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[11]

Antioxidant and Gene Expression Modulation

Rasagiline also confers neuroprotection by mitigating oxidative stress. This occurs through direct mechanisms, where its propargylamine moiety can scavenge free radicals, and indirect mechanisms.[7] Chronic treatment with rasagiline can enhance the expression of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.[7] This is achieved, in part, by activating the Akt/Nrf2 signaling pathway, which leads to the transcription of antioxidant response element (ARE) genes.[7]

Clinical Pharmacology: Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of rasagiline is essential for its clinical application and for the development of future therapeutics.

-

Absorption and Bioavailability: Rasagiline is rapidly absorbed after oral administration, reaching maximum plasma concentration (Tmax) in 0.5-1 hour.[9] Its oral bioavailability is approximately 35-36%.[9][15]

-

Metabolism: Rasagiline undergoes extensive hepatic metabolism, primarily by the cytochrome P450 enzyme CYP1A2.[9][16] Unlike selegiline, it is not metabolized into amphetamine derivatives.[8][9][17] Its major metabolite is 1-aminoindan (AI), which is pharmacologically active and may contribute to the drug's neuroprotective effects.[6][18]

-

Elimination: The half-life of rasagiline is short, around 1.5-3.5 hours, but its pharmacological effect is long-lasting due to the irreversible nature of MAO-B inhibition.[9] Excretion occurs primarily via urine (~62%) and feces (~7%).[15]

| Pharmacokinetic Parameter | Value | Reference |

| Oral Bioavailability | ~36% | [15] |

| Time to Peak Plasma (Tmax) | 0.5 - 1.0 hours | [9] |

| Plasma Half-life | 1.5 - 3.5 hours | [9] |

| Primary Metabolic Enzyme | CYP1A2 | [9][16] |

| Active Metabolite | 1-aminoindan | [6][18] |

Methodologies for Evaluating Rasagiline's Impact on Dopamine Metabolism

A multi-faceted experimental approach is required to fully characterize the effects of rasagiline. This involves in vitro enzyme assays, in vivo animal models, and sophisticated analytical techniques.

In Vitro Assessment: MAO-B Inhibition Assay

The direct inhibitory effect of rasagiline on MAO-B activity is quantified using an in vitro enzyme assay. This allows for the determination of key kinetic parameters like the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: Fluorometric MAO-B Inhibition Assay This protocol is adapted from commercially available kits and established methodologies.[19][20][21][22][23]

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 0.05 M sodium phosphate, pH 7.4).

-

Reconstitute recombinant human MAO-B enzyme in the reaction buffer to a working concentration.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and perform serial dilutions to create a range of concentrations.

-

Prepare a substrate solution (e.g., p-tyramine or benzylamine).[19][20]

-

Prepare a detection mix containing a fluorescent probe (e.g., Amplex Red, OxiRed™) and horseradish peroxidase (HRP).[19][21]

-

-

Assay Procedure (96-well plate format):

-

Add 45 µL of MAO-B enzyme solution to each well of a black, flat-bottom 96-well plate.

-

Add 5 µL of each rasagiline dilution (or vehicle for control) to the respective wells. Include a positive control inhibitor (e.g., selegiline).[19]

-

Incubate the plate for 10-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 50 µL of the substrate/detection mix to all wells. This mix contains the MAO substrate, HRP, and the fluorescent probe. The MAO-B reaction produces H₂O₂, which is then used by HRP to convert the probe into its fluorescent analogue.[19][20]

-

Immediately begin kinetic measurement of fluorescence intensity using a microplate reader (e.g., Ex/Em = 535/587 nm).[19][21]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration.

-

Normalize the rates relative to the vehicle control (100% activity).

-

Plot the percent inhibition against the logarithm of the rasagiline concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[19]

-

In Vivo Evaluation: Neurotoxin-Based Rodent Models of Parkinson's Disease

To assess the symptomatic efficacy and neuroprotective potential of rasagiline in a living system, neurotoxin-based animal models are widely employed.[24][25] These models replicate the dopaminergic cell loss seen in PD.

-

6-Hydroxydopamine (6-OHDA) Model: This is a classic and widely used model. 6-OHDA is a neurotoxin that is selectively taken up by dopaminergic neurons, leading to their destruction via oxidative stress.[24]

-

Procedure: 6-OHDA is administered via stereotactic injection into the striatum or the medial forebrain bundle of rats or mice.[26][27] This creates a unilateral lesion.

-

Rasagiline Treatment: Rasagiline can be administered daily, either before (neuroprotection) or after (neurorestoration) the 6-OHDA lesion.[4][26]

-

Outcome Measures:

-

Behavioral: Drug-induced (amphetamine or apomorphine) rotational behavior is a key indicator of the lesion's severity and the drug's efficacy. A reduction in rotations indicates a therapeutic effect.[27]

-

Histological: Post-mortem analysis of the brain involves immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra.[4][26] Increased TH-positive cell counts in the rasagiline-treated group compared to controls support a neuroprotective effect.[26]

-

-

Analytical Quantification of Dopamine and Metabolites

To directly measure how rasagiline alters dopamine metabolism, brain tissue or microdialysis samples are analyzed using High-Performance Liquid Chromatography (HPLC).[28]

Protocol: HPLC with Electrochemical Detection (HPLC-ECD) for Dopamine and DOPAC This protocol is a standard method for quantifying monoamines in brain tissue.[29][30]

-

Sample Preparation (Brain Tissue):

-

Rapidly dissect the brain region of interest (e.g., striatum) on ice.

-

Homogenize the tissue in an appropriate buffer, such as 0.1 N perchloric acid, to precipitate proteins and stabilize the catecholamines.[29]

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C.[30]

-

Collect the supernatant, which contains the neurotransmitters and their metabolites.

-

-

Chromatographic Separation:

-

Detection and Quantification:

-

Analytes are detected as they elute from the column using an electrochemical detector, which offers high sensitivity for electroactive compounds like dopamine and DOPAC.[30]

-

Quantification is performed by comparing the peak areas of the samples to those of standard solutions of known concentrations.[30]

-

Expected Result: In rasagiline-treated animals, one would expect to see significantly elevated levels of dopamine and reduced levels of its metabolite, DOPAC, compared to vehicle-treated controls.

-

Conclusion and Future Perspectives

This compound represents a significant therapeutic agent in the management of Parkinson's disease. Its primary mechanism, the potent and irreversible inhibition of MAO-B, directly addresses the core dopamine deficiency by reducing its catabolism in the striatum.[3][4] This leads to demonstrable symptomatic improvement in both early and advanced stages of the disease.[2][8][31] Furthermore, the compelling preclinical evidence for its MAO-B independent neuroprotective activities, including anti-apoptotic and antioxidant effects, offers the potential for disease-modifying benefits, though this remains an area of active clinical investigation.[11][31] The lack of amphetamine-like metabolites provides a favorable safety profile over first-generation inhibitors.[8][9]

Future research will likely focus on further elucidating the clinical relevance of its neuroprotective pathways and exploring the pharmacogenetics of patient response to rasagiline.[32][33] As our understanding of the complex pathophysiology of neurodegeneration deepens, multi-target drugs like rasagiline, which offer both symptomatic relief and potential neuroprotection, will remain a cornerstone of therapeutic strategy and a valuable model for future drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. [Pharmacological properties and clinical efficacy of this compound (Azilect®)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. davisphinneyfoundation.org [davisphinneyfoundation.org]

- 6. Rasagiline - Wikipedia [en.wikipedia.org]

- 7. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical pharmacology of rasagiline: a novel, second-generation propargylamine for the treatment of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rasagiline - a novel MAO B inhibitor in Parkinson's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Rasagiline in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rasagiline ( Agilect ) and the anti-apoptotic bcl-2 gene family [rasagiline.com]

- 15. youtube.com [youtube.com]

- 16. Rasagiline – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rasagiline - Second-Generation MAO-B Inhibitor for the Treatment of Parkinson's Disease [clinicaltrialsarena.com]

- 18. Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC-MS/MS: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. resources.bio-techne.com [resources.bio-techne.com]

- 21. biopioneer.com.tw [biopioneer.com.tw]

- 22. In vitro analysis of the activity of human monoamine oxidase type B (hMAOB), treated with the cyanotoxin anatoxin-a: supposed factor of neurodegenerative diseases [pharmacia.pensoft.net]

- 23. Monoamine oxidase B Activity Assay Kit ((MAOB Assay) (ab109912) | Abcam [abcam.com]

- 24. Animal Models and Their Utility in Parkinson’s Disease Research: A Review | Junior Researchers [journals.4science.ge]

- 25. Animal Models of Parkinson’s Disease: A Gateway to Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Neuroprotective effect of rasagiline in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]

- 29. benchchem.com [benchchem.com]

- 30. Dopamine measurement by HPLC [protocols.io]

- 31. researchgate.net [researchgate.net]

- 32. academic.oup.com [academic.oup.com]

- 33. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

Introduction: A Dual-Faceted Pharmacological Profile

An In-Depth Technical Guide to the Preclinical Pharmacology of Rasagiline Mesylate

Rasagiline, chemically known as N-propargyl-1(R)-aminoindan, is a second-generation propargylamine derivative that has carved a significant niche in the therapeutic landscape of Parkinson's disease (PD).[1][2] Its clinical utility stems from a dual-faceted pharmacological profile. Primarily, it acts as a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B), an enzyme pivotal in the degradation of dopamine in the brain.[3][4] This mechanism provides robust symptomatic relief by enhancing dopaminergic neurotransmission.[1][5]

Beyond this symptomatic action, a compelling body of preclinical evidence reveals that rasagiline possesses significant neuroprotective properties that are independent of its MAO-B inhibitory activity.[2][6][7] These pro-survival effects are largely attributed to its propargylamine moiety and involve the modulation of core apoptotic pathways, preservation of mitochondrial integrity, and induction of endogenous neurotrophic factors.[7][8][9] Unlike the first-generation MAO-B inhibitor selegiline, rasagiline is not metabolized to neurotoxic or sympathomimetic amphetamine derivatives, conferring a more favorable safety profile.[2][6][7]

This technical guide offers an in-depth exploration of the preclinical pharmacology of rasagiline, designed for researchers and drug development professionals. It synthesizes foundational mechanistic data with validated experimental protocols, providing both the "what" and the "why" behind its complex actions.

Part 1: The Cornerstone of Symptomatic Efficacy: MAO-B Inhibition

The primary therapeutic action of rasagiline in PD is the potentiation of dopaminergic signaling. This is achieved through the highly selective and irreversible inhibition of MAO-B, the predominant isoform of monoamine oxidase in the striatum responsible for dopamine metabolism.[3]

Mechanism of Irreversible Inhibition

Rasagiline's mechanism is a classic example of covalent inactivation. As a propargylamine-based inhibitor, it acts as a "suicide substrate." The drug binds to the active site of MAO-B, where it is processed by the enzyme's flavin adenine dinucleotide (FAD) cofactor. This enzymatic reaction transforms the propargyl group into a highly reactive species that forms a covalent bond with the N5 atom of the flavin residue.[6][10] This permanent modification renders the enzyme catalytically inactive. The restoration of MAO-B activity is not achieved through drug dissociation but requires the de novo synthesis of the enzyme, a process that can take several days to weeks.[3] This irreversible action underpins the rationale for a once-daily dosing regimen.[1]

Selectivity and Safety Implications

Rasagiline exhibits high selectivity for MAO-B over the MAO-A isoform.[6] MAO-A is primarily responsible for metabolizing serotonin, norepinephrine, and dietary amines like tyramine. At therapeutic doses (0.5-1 mg/day), rasagiline achieves near-complete inhibition of brain MAO-B with minimal effect on MAO-A.[6][10] This selectivity is crucial for safety, as it minimizes the risk of the "cheese effect"—a hypertensive crisis that can occur when non-selective MAO inhibitors are taken with tyramine-rich foods.[6] At higher, non-recommended doses, this selectivity can be lost.[5][11]

Pharmacodynamic Outcome: Enhanced Dopamine Availability

By inhibiting MAO-B, rasagiline reduces the breakdown of dopamine to its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC).[1] This leads to an increase in the synaptic concentration and residence time of dopamine in the striatum, thereby compensating for the dopaminergic neuronal loss in PD and alleviating motor symptoms.[3][6] Preclinical microdialysis studies in rats have confirmed that rasagiline administration leads to elevated levels of extracellular dopamine in the striatum.[6][10]

Diagram 1: Dopamine Metabolism and the Action of Rasagiline

Caption: Rasagiline irreversibly inhibits MAO-B, preventing dopamine (DA) breakdown.

Experimental Protocol: In Vitro MAO-B Inhibition Assay

This protocol provides a self-validating system to determine the inhibitory potency (IC50) of rasagiline on MAO-B.

Objective: To quantify the concentration-dependent inhibition of MAO-B activity by this compound using a fluorometric assay.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., benzylamine)

-

Amplex® Red reagent (or similar H2O2 detection probe)

-

Horseradish peroxidase (HRP)

-

This compound stock solution

-

Known selective MAO-B inhibitor for positive control (e.g., selegiline)

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

96-well black microplates

Methodology:

-

Reagent Preparation: Prepare working solutions of MAO-B enzyme, HRP, Amplex Red/substrate mix, and serial dilutions of rasagiline in assay buffer. The final concentration of the substrate should be at or near its Km value for MAO-B to ensure sensitive detection of competitive or non-competitive inhibition.

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of the appropriate rasagiline dilution or control vehicle.

-

Include wells for "No Inhibition" (vehicle only) and "Full Inhibition" (high concentration of selegiline).

-

Add 25 µL of the MAO-B enzyme solution to each well.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes. This step is critical for irreversible inhibitors like rasagiline, allowing time for the covalent bond to form. The choice of 15 minutes is a balance between allowing for inhibition and maintaining enzyme stability.

-

Reaction Initiation: Add 25 µL of the Amplex Red/HRP/substrate working solution to all wells to start the reaction. The MAO-B enzyme will process the benzylamine substrate, producing H2O2, which reacts with the Amplex Red reagent in the presence of HRP to generate the fluorescent product, resorufin.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) every 1-2 minutes for 30-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Normalize the data by expressing the reaction rates as a percentage of the "No Inhibition" control.

-

Plot the percentage of inhibition versus the logarithm of the rasagiline concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[12]

-

Trustworthiness Check: The inclusion of a positive control (selegiline) validates that the assay system is responsive to known MAO-B inhibitors. The "Full Inhibition" control defines the assay's dynamic range. A linear reaction rate in the control wells confirms that the substrate is not depleted and the enzyme is stable during the measurement period.

Part 2: The Neuroprotective Dimension: Mechanisms Beyond MAO-B Inhibition

A significant body of preclinical research has established that rasagiline's therapeutic potential extends beyond dopamine potentiation. The drug exhibits robust neuroprotective and anti-apoptotic activities in a wide array of in vitro and in vivo models of neuronal injury.[1][13][14] Crucially, these effects are observed at concentrations that do not necessarily inhibit MAO-B and are also demonstrated by its S-isomer, which is a very weak MAO-B inhibitor, indicating a mechanism independent of MAO activity.[7][9]

The Central Role of the Propargylamine Moiety

Structure-activity relationship studies have pinpointed the N-propargylamine group as the key pharmacophore responsible for these neuroprotective effects.[7][9][15] This moiety interacts with several intracellular signaling cascades that converge on the regulation of cell survival and mitochondrial function.

Core Neuroprotective Mechanisms:

-

Modulation of the Bcl-2 Protein Family: Apoptosis, or programmed cell death, is tightly regulated by the Bcl-2 family of proteins. Rasagiline has been shown to shift the balance in favor of cell survival by upregulating the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while downregulating pro-apoptotic proteins such as Bax and Bad.[15][16][17] This action effectively raises the threshold for initiating apoptosis.[17]

-

Preservation of Mitochondrial Integrity: The mitochondrion is a central executioner of apoptosis. Rasagiline helps maintain mitochondrial health by preventing the opening of the mitochondrial permeability transition pore (MPTp), a critical event that leads to the collapse of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[7][13][16]

-